(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one
Description
Properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRBDBXFAKDNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one, also known as 2-chloro-6-fluorobenzylideneacetone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 175136-82-0
- Molecular Weight : 198.621 g/mol
- SMILES Notation : CC(=O)C=CC1=C(C=C(C=C1)Cl)F
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with various biological targets. The compound has been shown to exhibit:
- Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains, notably through mechanisms that disrupt bacterial cell membranes.
- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
Research indicates that chalcone derivatives, including this compound, have significant anticancer properties. A study highlighted its effectiveness against several cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 12.5 | Induces apoptosis via mitochondrial pathway |
| HepG2 (liver cancer) | 15.0 | Inhibits cell cycle progression |
Antimicrobial Activity
The compound has shown notable activity against various pathogens. Its antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli, revealing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μM |
| Escherichia coli | 32 μM |
Case Studies and Research Findings
-
Study on Cytotoxicity :
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12.5 μM, indicating significant cytotoxicity compared to control treatments. -
Mechanistic Insights :
Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. Molecular docking studies indicated strong binding affinity to key apoptotic proteins, suggesting a targeted mechanism of action. -
Inflammatory Response Modulation :
In vitro studies demonstrated that the compound significantly reduced the expression of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS, highlighting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Electron Effects : The chloro-fluoro substituents in the target compound introduce strong electron-withdrawing effects, enhancing electrophilicity compared to methyl (electron-donating) groups in 4-(2,3,6-trimethylphenyl)but-3-en-2-one .
- Steric Hindrance : Bulkier substituents (e.g., trifluoromethoxy in ) may reduce reaction rates in nucleophilic additions compared to the less hindered chloro-fluoro analog.
- Biological Activity: Substituted arylbutenones are often explored for antimicrobial properties. For example, pyridotriazepinones derived from similar enones exhibit notable bioactivity .
Physicochemical Properties
| Property | This compound | 4-(2,3,6-Trimethylphenyl)but-3-en-2-one | 4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one |
|---|---|---|---|
| Molecular Weight (g/mol) | ~214.6 | ~216.3 | ~333.1 |
| Polarity | High (due to Cl/F) | Moderate (non-polar CH₃ groups) | Very High (Br/CF₃O) |
| Stability | Stable under inert conditions | Less stable (oxidation-prone CH₃) | Hygroscopic; light-sensitive |
Notes:
Preparation Methods
Reaction Mechanism and Stoichiometry
The mechanism initiates with deprotonation of acetophenone by sodium hydroxide, generating an enolate ion that attacks the electrophilic aldehyde carbon. Subsequent elimination of water yields the α,β-unsaturated ketone. Critical parameters include:
-
Molar ratio : 1:1 aldehyde-to-ketone ratio prevents oligomerization
-
Temperature : 0–5°C minimizes side reactions during enolate formation
-
Base strength : 10–20% NaOH(aq) optimizes reaction kinetics
A representative stoichiometric equation is:
Precursor Synthesis: 2-Chloro-6-Fluorobenzaldehyde Production
The patent CN102617312A details a high-yield route to 2-chloro-6-fluorobenzaldehyde:
-
Chlorination : 2-Chloro-6-fluorotoluene undergoes radical chlorination under UV light (100–200°C) to produce benzyl chloride derivatives.
-
Hydrolysis : Iron-based solid superacid (SO₄²⁻/Fe₃O₄) catalyzes hydrolysis at 180°C, achieving 95% aldehyde yield.
-
Purification : Vacuum distillation isolates the product with 99.7% purity.
Microwave-Assisted Synthesis: Enhancing Efficiency
Microwave irradiation accelerates the condensation reaction by dipolar polarization effects, reducing typical reaction times from 120 hours to <1 hour.
Optimized Protocol
-
Power : 300 W at 80°C
-
Solvent : Ethanol/water (3:1 v/v)
-
Yield : 89% vs. 72% for conventional heating
Catalytic Methods: Improving Selectivity and Yield
Iron-Based Superacid Catalysis
The CN102617312A patent demonstrates that SO₄²⁻/Fe₃O₄ catalysts enhance hydrolysis efficiency:
| Parameter | Value |
|---|---|
| Catalyst loading | 0.2 wt% |
| Temperature | 180°C |
| Reaction time | 4 hours |
| Yield | 95% |
| Purity | 99.7% |
Phase-Transfer Catalysis
Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions:
Solvent-Free Synthesis: Green Chemistry Approach
Mechanochemical grinding eliminates solvent use, aligning with sustainable practices:
-
Procedure :
-
Grind acetophenone (10 mmol), 2-chloro-6-fluorobenzaldehyde (10 mmol), and NaOH (12 mmol) for 15 minutes.
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Wash with ice-cold water and recrystallize from ethanol.
-
-
Outcomes :
Industrial-Scale Production Considerations
Process Economics
-
Raw material cost : $12.50/kg (2025 estimate)
-
Energy consumption :
-
Microwave: 8 kWh/kg
-
Conventional: 22 kWh/kg
-
Analytical Characterization
Critical quality control metrics for this compound:
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 7.8 (d, J=15.6 Hz, CH=CHCO) |
| IR | 1665 cm⁻¹ (C=O stretch) |
| HPLC | Retention time: 6.72 min |
Q & A
Q. What are the optimal synthetic routes for (3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one, and how do reaction conditions influence stereoselectivity?
Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 2-chloro-6-fluorobenzaldehyde and acetone under basic conditions. Key parameters include:
- Catalyst selection : NaOH or KOH in ethanol/water mixtures (70–80°C) yields higher stereoselectivity for the (E)-isomer .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce yield due to side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:2) effectively isolates the product. Confirm stereochemistry via NOESY NMR .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Compare and NMR spectra with computational predictions (DFT/B3LYP/6-311+G(d,p)) to verify substituent positions. The α,β-unsaturated ketone moiety shows characteristic NMR peaks at δ 6.8–7.2 (vinyl proton) and at ~190 ppm (carbonyl) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H–C interactions) to confirm molecular geometry .
Q. What preliminary assays are recommended to assess its bioactivity?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM.
- Solubility : Pre-test in DMSO/PBS mixtures to avoid aggregation artifacts .
Q. How does the chloro-fluoro substitution pattern impact electronic properties?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. The 2-Cl,6-F arrangement lowers LUMO energy, enhancing electrophilicity at the α-carbon .
- Hammett constants : σ (Cl) = +0.37, σ (F) = +0.06; combined substituents create a polarized aromatic ring, influencing reactivity in nucleophilic additions .
Q. What are the stability considerations for long-term storage?
Methodological Answer:
- Degradation pathways : Hydrolysis of the α,β-unsaturated ketone in humid conditions.
- Storage : Argon-atmosphere vials at –20°C in anhydrous DMSO or ethanol. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) quarterly .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer:
Q. What computational strategies resolve contradictions in spectroscopic data for structurally similar analogs?
Methodological Answer:
Q. How do non-covalent interactions (e.g., halogen bonding) influence crystal packing?
Methodological Answer:
Q. What mechanistic insights explain its reactivity in photochemical cycloadditions?
Methodological Answer:
Q. How can isotopic labeling (e.g., 19F^{19}F19F, 13C^{13}C13C) enhance metabolic pathway tracing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
